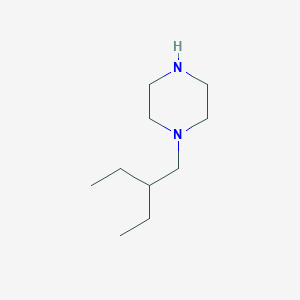

1-(2-Ethylbutyl)piperazine

Overview

Description

1-(2-Ethylbutyl)piperazine (EB-PZ) is an organic compound classified as an azacycloalkane, and more specifically, a piperazine derivative. It is a clear, colorless, and odorless liquid at room temperature and has low solubility in water. EB-PZ is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, and has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Synthesis and Antimicrobial Activities

- Piperazine derivatives, including those similar to 1-(2-Ethylbutyl)piperazine, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds demonstrate potential in the development of new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Novel Bioactive Alkaloids

- Novel alkylated piperazine compounds have been isolated from natural sources and shown to possess significant cytotoxicity against cultured tumor cell lines, highlighting their potential use in cancer research (El-Desouky, Ryu, & Kim, 2007).

Therapeutic Agents Synthesis

- Research has been conducted on synthesizing biologically active carbamate derivatives bearing piperazine structures, showing promising results in enzyme inhibition and antibacterial potential. These compounds have potential as therapeutic agents due to their biological activities (Abbasi et al., 2017).

Antidiabetic Activity

- Piperazine derivatives have been identified as potential antidiabetic compounds. Studies have shown that specific piperazine derivatives can significantly improve glucose tolerance, presenting a new avenue for diabetes treatment (Le Bihan et al., 1999).

Study of Serotonergic Neurotransmission

- Piperazine derivatives have been used in research for studying the serotonergic neurotransmission, demonstrating their potential as tools in neurological research (Plenevaux et al., 2000).

Mass Spectrometry Enhancement

- Certain piperazine-based derivatives have been utilized to enhance signal in mass spectrometry, improving the analysis of peptides and proteins. This has implications in proteomics and biochemical research (Qiao et al., 2011).

Herbicide and Plant Growth Regulation

- Piperazine derivatives have been evaluated as potential herbicides and plant growth regulators. These compounds show promising herbicidal activity and potential as cytokinin mimics (Stoilkova, Yonova, & Ananieva, 2014).

Antibacterial Agents

- Piperazine compounds have been studied for their antibacterial activity, particularly against gram-negative bacteria, suggesting their potential as antibacterial agents (Matsumoto & Minami, 1975).

Safety and Hazards

Mechanism of Action

Target of Action

1-(2-Ethylbutyl)piperazine is a derivative of piperazine, a class of compounds known to interact with GABA receptors . .

Mode of Action

They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .

Result of Action

The activation of gaba receptors by piperazine derivatives typically results in hyperpolarization of nerve endings, leading to flaccid paralysis .

Properties

IUPAC Name |

1-(2-ethylbutyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-10(4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMJWLVGFVHJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566459 | |

| Record name | 1-(2-Ethylbutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-38-0 | |

| Record name | 1-(2-Ethylbutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

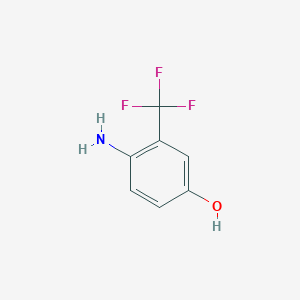

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

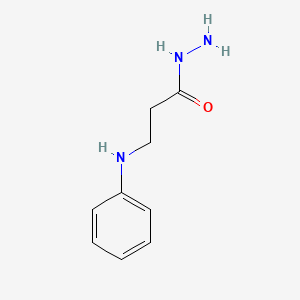

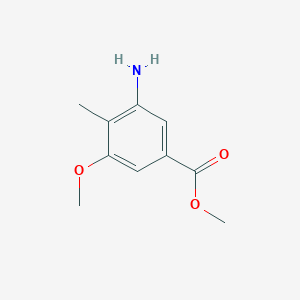

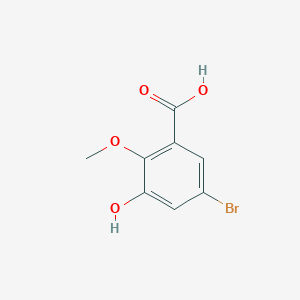

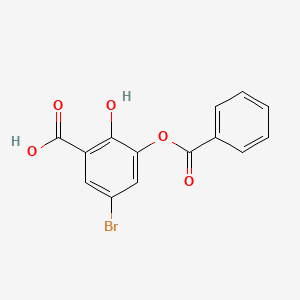

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)